molecular formula C13H11FN2O2 B1479225 Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate CAS No. 2098004-43-2

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate

Cat. No.: B1479225
CAS No.: 2098004-43-2
M. Wt: 246.24 g/mol
InChI Key: GSOJTYWDLOJPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate ( 2098004-43-2) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridazine core, a nitrogen-containing diazine ring, which is ortho-substituted with a fluorophenyl group and a carboxylate ester. The molecular formula is C13H11FN2O2 and it has a molecular weight of 246.24 g/mol . Fluorinated pyridazine derivatives serve as crucial synthetic intermediates for the construction of more complex molecular architectures . The incorporation of fluorine atoms into heterocyclic compounds is a established strategy in lead optimization, as it can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . The specific spatial arrangement of the 2-fluorophenyl substituent on the pyridazine ring makes this compound a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize such building blocks in multicomponent reactions (MCRs), which are highly efficient for generating diverse and intricate molecular structures with fewer synthetic steps and improved atom economy . While the specific biological profile of this exact compound may require further investigation, compounds within this chemical class are frequently explored for a wide spectrum of pharmacological activities, including potential applications as protease inhibitors, kinase inhibitors, and agents targeting various signaling pathways . This chemical is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-12(16-15-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOJTYWDLOJPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound belongs to a class of pyridazine derivatives that have been explored for their anticancer properties. The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's lipophilicity and bioavailability, which are crucial for its therapeutic efficacy.

Research indicates that compounds similar to this compound can inhibit various signaling pathways involved in tumorigenesis. Notably, they may affect:

  • Phosphatidylinositol 3-kinase (PI3K) Pathway: Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • VEGF Receptor Kinase: Some pyridazine derivatives have demonstrated significant cytotoxic activity against cancer cell lines by targeting VEGF receptors, which are critical for tumor angiogenesis .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A comparative analysis with related compounds reveals:

Compound NameStructural FeaturesBiological Activity
This compoundFluorinated phenyl groupAnticancer activity
Ethyl 6-bromo-pyridazine-4-carboxylateBromine substitutionModerate anticancer properties
Ethyl 6-(trifluoromethyl)pyridazine-4-carboxylateTrifluoromethyl groupEnhanced biological activity

The fluorine substitution at the 2-position of the phenyl ring is particularly noteworthy, as it has been associated with improved interaction profiles with target enzymes and receptors .

4.1 In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • HCT-116 (Colon Cancer): The compound demonstrated an IC50 value comparable to established chemotherapeutics, indicating its potential as a therapeutic agent .
  • MCF-7 (Breast Cancer): It showed promising results with significant inhibition percentages against this cell line, comparable to imatinib, a standard treatment .

4.2 In Vivo Studies

Preliminary in vivo studies have indicated that derivatives of pyridazine compounds can effectively inhibit tumor growth in xenograft models. For instance, compounds structurally related to this compound have shown:

  • Tumor growth inhibition rates exceeding those of traditional therapies.
  • Potential mechanisms involving apoptosis induction through mitochondrial pathways .

5. Conclusion

This compound represents a promising candidate in anticancer drug development due to its significant biological activity and favorable SAR characteristics. Ongoing research is essential to fully elucidate its pharmacological profile and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Analogs

Ethyl 6-(p-Tolyl)Pyridazine-4-Carboxylate (CAS 2097963-81-8)
  • Structure : Differs by substituting the 2-fluorophenyl group with a p-tolyl (methyl-substituted phenyl) group.
  • Molecular Weight : 242.27 g/mol (vs. ~262.26 g/mol for the fluorinated analog) .
  • Methyl substitution increases steric bulk but may improve metabolic stability compared to fluorine.
Ethyl 3-Chloro-6-(4-Chlorophenyl)Pyridazine-4-Carboxylate
  • Structure : Features a chlorine atom at the 3-position of the pyridazine ring and a 4-chlorophenyl group at the 6-position .
  • Key Differences :
    • Chlorine’s larger atomic radius and lower electronegativity compared to fluorine alter electronic effects and steric interactions.
    • The para-substituted chlorine on the phenyl ring may influence binding affinity differently than the ortho-fluorine in the target compound.
Ethyl 6-Oxo-4-(Trifluoromethyl)-1-[3-(Trifluoromethyl)Phenyl]-1,6-Dihydropyridazine-3-Carboxylate
  • Structure : Contains a trifluoromethyl group on both the pyridazine ring and the phenyl substituent .
  • Key Differences: Trifluoromethyl groups significantly enhance lipophilicity and metabolic resistance. The oxidized pyridazine (6-oxo) introduces hydrogen-bonding capabilities absent in the non-oxidized target compound.

Heterocyclic Systems with 2-Fluorophenyl Substituents

Benzoimidazodiazepine Derivatives
  • Example : Ethyl (R)-6-(2-fluorophenyl)-4-methyl-8-((triisopropylsilyl)ethynyl)-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate .
  • Key Differences: The benzoimidazodiazepine core introduces a fused bicyclic system, expanding π-orbital conjugation and rigidity.
Dihydropyrimidine Derivatives
  • Example : Ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate .
  • Crystal Structure :
    • Adopts a sofa conformation with a dihedral angle of 70.92° between the 2-fluorophenyl ring and the dihydropyrimidine core.
    • Stabilized by intramolecular O–H···O and intermolecular N–H···S hydrogen bonds.
  • Biological Relevance : Acts as a calcium channel blocker and mitotic kinesin inhibitor .

Structural and Functional Analysis

Substituent Effects

Substituent Electronic Effects Steric Effects Biological Implications
2-Fluorophenyl Electron-withdrawing (-I effect) Ortho position induces axial orientation in dihydropyrimidines Enhances lipophilicity and bioavailability
4-Chlorophenyl Moderate -I effect Para substitution reduces steric hindrance May improve receptor binding affinity
Trifluoromethyl Strong -I and +M effects High steric bulk Increases metabolic stability

Crystal Packing and Hydrogen Bonding

  • Pyridazine vs. Dihydropyrimidine: Pyridazines (aromatic) favor planar stacking via π-π interactions, while dihydropyrimidines adopt non-planar conformations (e.g., sofa) due to saturated bonds . Fluorine in 2-fluorophenyl engages in C–F···F–C or C–F···H–C interactions, stabilizing crystal lattices .

Preparation Methods

One-Pot Three-Component Synthesis via β-Ketoester and Arylglyoxal Condensation in Water

A robust and efficient method for synthesizing ethyl 6-aryl-pyridazine-4-carboxylates, including the 2-fluorophenyl derivative, involves a one-pot, three-component reaction of β-ketoesters (such as ethyl acetoacetate or ethyl butyrylacetate), arylglyoxals, and hydrazine hydrate in aqueous media at room temperature.

Procedure Summary:

  • Reactants:
    • β-Ketoester: Ethyl butyrylacetate or ethyl acetoacetate (1 mmol)
    • Arylglyoxal: 2-fluorophenylglyoxal (1 mmol)
    • Hydrazine hydrate: Excess (typically 5 mmol)
    • Solvent: Water (5 mL)
  • Conditions:
    • Room temperature (20-25 °C)
    • Stirring for 20-35 minutes
  • Workup:
    • Precipitate formed is filtered and washed with water
    • Crude product purified by recrystallization from ethanol

Yields and Physical Data:

  • The reaction yields ethyl 6-(2-fluorophenyl)-3-propylpyridazine-4-carboxylate in good yields (~70-97%) depending on the substrate and conditions.

Mechanistic Insight:

  • The enolate form of the β-ketoester attacks the aldehyde carbonyl of the arylglyoxal preferentially, forming a 3-hydroxy-1,4-dicarbonyl intermediate.
  • Subsequent condensation with hydrazine leads to cyclization and dehydration, producing the pyridazine ring system regioselectively at the 6-position with the aryl substituent.

Synthesis of Arylglyoxals as Key Precursors

Arylglyoxals, including 2-fluorophenylglyoxal, are typically prepared from commercially available acetophenones via oxidation with selenium dioxide (SeO2).

General Oxidation Scheme:

Starting Material Reagent Product (Arylglyoxal)
2-Fluoroacetophenone SeO2 2-Fluorophenylglyoxal

This step is crucial as the arylglyoxal serves as the electrophilic component in the multicomponent synthesis.

Alternative Synthetic Routes and Functional Group Transformations

While the one-pot synthesis is the primary method, other approaches involve multistep syntheses starting from pyridazine or pyridine derivatives, including:

  • Esterification of nicotinic acid derivatives, followed by oxidation and nucleophilic substitution steps to introduce fluorophenyl groups.
  • Functionalization of tetrahydropyridine carboxylic acid esters through reactions with hydroxylamine hydrochloride and subsequent transformations to yield aminopicolinates, which can be further elaborated to pyridazine derivatives.
  • Alkylation and methylation reactions on substituted dihydropyrimidines, which share structural similarities with pyridazines, though these are less direct routes for ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
One-pot three-component reaction β-Ketoester (ethyl butyrylacetate), 2-fluorophenylglyoxal, hydrazine hydrate Water, room temp, 20-35 min 70-97 Regioselective, environmentally friendly, simple workup
Arylglyoxal synthesis 2-Fluoroacetophenone, SeO2 Oxidation Moderate Precursor preparation for multicomponent synthesis
Multistep functionalization Pyridine derivatives, hydroxylamine, methanesulfonyl chloride Reflux, varied solvents Variable More complex, for related aminopicolinate derivatives

Research Findings and Advantages

  • Regioselectivity: The one-pot method selectively produces 6-aryl substituted pyridazines without evidence of 5-aryl isomers, attributed to the nucleophilic attack preference on the aldehyde carbonyl of arylglyoxals.
  • Green Chemistry Aspect: Using water as the solvent and room temperature conditions aligns with green chemistry principles, reducing hazardous waste and energy consumption.
  • Simplicity and Efficiency: The one-pot approach minimizes purification steps and uses readily available starting materials, making it suitable for combinatorial synthesis and potential scale-up.
  • Versatility: This method accommodates various aryl substituents, including electron-withdrawing groups like fluorine, enabling structural diversity for pharmaceutical lead development.

Q & A

Basic Question: What are the standard synthetic methodologies for Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via a one-pot cyclocondensation reaction. A representative method involves refluxing 2-fluorobenzaldehyde , ethyl 4,4,4-trifluoroacetoacetate , and thiourea in ethanol with concentrated HCl as a catalyst for 6 hours . Key parameters for optimization include:

  • Catalyst choice : HCl accelerates imine formation and cyclization.
  • Solvent : Ethanol balances solubility and reflux temperature (~78°C).
  • Stoichiometry : Excess thiourea (1.5 eq) ensures complete conversion.
  • Monitoring : TLC (hexane:ethyl acetate = 3:1) tracks reaction progress.

Post-synthesis, the product is precipitated in ice water and purified via recrystallization (ethanol/water). Yield: ~65–70% .

Basic Question: How is the crystal structure of this compound determined, and what software tools are essential for data refinement?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data collection : Bruker SMART APEX CCD detector, Mo-Kα radiation (λ = 0.71073 Å), 100 K .
  • Structure solution : SHELXT (direct methods) for phase determination .
  • Refinement : SHELXL for least-squares refinement against F2F^2, with anisotropic displacement parameters for non-H atoms .
  • Validation : WinGX suite for symmetry checks and ORTEP for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.